molecular formula C11H8BrNO B8763046 6-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

6-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B8763046
M. Wt: 250.09 g/mol
InChI Key: DVMFOGGEMLTBCQ-UHFFFAOYSA-N
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Description

6-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a useful research compound. Its molecular formula is C11H8BrNO and its molecular weight is 250.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

6-bromo-5-oxo-7,8-dihydro-6H-naphthalene-2-carbonitrile

InChI

InChI=1S/C11H8BrNO/c12-10-4-2-8-5-7(6-13)1-3-9(8)11(10)14/h1,3,5,10H,2,4H2

InChI Key

DVMFOGGEMLTBCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C#N)C(=O)C1Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (1.0 g, 5.8 mmol), 1-bromopyrrolidine-2,5-dione (1.04 g, 5.8 mmol) and 4-methylbenzenesulfonic acid hydrate (0.111 g, 0.58 mmol) were ground in a porcelain mortar. The resulting powder was placed in a vial, and heated at 60° C. for 12 mins. The mixture became a muddy liquid at 60° C. After cooling to room temperature, the mixture was dissolved in CH2Cl2 (80 mL). The solution was washed with saturated NaHCO3, water, brine, and dried (MgSO4). Solvent was evaporated off to give racemic 6-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (1.25 g, 5.0 mmol, 86% yield) as a yellow solid: LCMS=249.98 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
0.111 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Bromine (0.8 mL, 15.7 mmol) was added to a solution of 5-oxo-5,6,7,8-tetrahydro-naphthalene-2-carbonitrile (2.7 g, 15.7 mmol), prepared in the previous step, in dry methylene chloride (55 mL) at 0° C. The reaction was warmed to room temperature. After 2 h, the reaction was diluted with methylene chloride and washed with 5% sodium thiosulfate and brine. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 4.3 g of crude product. Purification of the crude product on silica gel using 10% ethyl acetate:hexane as the eluent gave 6-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (3.2 g, 81%), MS(ES) m/z 251 [M+H]+.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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